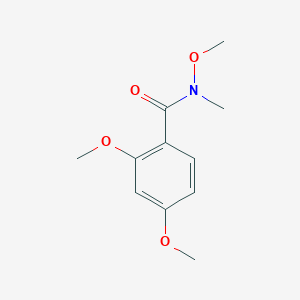
N-(2,5-dimethylphenyl)piperidine-2-carboxamide
Overview
Description
“N-(2,5-dimethylphenyl)piperidine-2-carboxamide” is a piperidinecarboxamide obtained by formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . It is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature .
Synthesis Analysis
The synthesis of “this compound” involves the deprotonation of the latter with sodium hydride, generating an ylide whose reaction with N-Boc-piperidone gave nitrile 4 in 82% yield .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C14H20N2O . The molecular weight is 232.32 . The InChI key is SILRCGDPZGQJOQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a crystalline powder . It is soluble in water, ethanol, chloroform (slightly), and acetone (slightly) . The storage temperature is 2-8°C .Scientific Research Applications
Nanofiltration Membranes with Crumpled Polyamide Films
Nanofiltration (NF) membranes, particularly those based on piperazine (PIP)-derived polyamides, have been recognized for their exceptional performance in environmental applications such as water softening, purification, and wastewater treatment. These membranes demonstrate a significant enhancement in water permeance and selectivity, attributed to the crumpled polyamide layers resulting from novel fabrication methods. The comprehensive review by Shao et al. (2022) highlights the mechanisms behind the formation of crumpled NF morphologies and their implications for environmental sustainability (Shao et al., 2022).
Antituberculosis Activity of Organotin(IV) Complexes
The review by Iqbal et al. (2015) on organotin(IV) complexes, including those derived from 2-[(2,6-dimethylphenyl)amino]benzoic acid, showcases their significant antituberculosis activity. The study emphasizes the role of the ligand environment and the structure of these complexes in determining their biological activity, highlighting the potential for developing new antituberculosis agents (Iqbal et al., 2015).
Piperazine Derivatives for Therapeutic Use
A patent review by Rathi et al. (2016) explores the therapeutic applications of piperazine derivatives across a range of conditions, including their role as CNS agents, anticancer, cardio-protective agents, and more. This review underscores the versatility of the piperazine scaffold in drug design and its impact on pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Semi-aromatic Polyamide TFC Membranes
Gohil and Ray (2017) provide an overview of thin-film composite membranes used for water treatment and desalination. These membranes, prepared via interfacial polymerization, leverage semi-aromatic polyamides for enhanced separation characteristics. The review discusses the evolution of these membranes and their pivotal role in addressing water scarcity challenges (Gohil & Ray, 2017).
Piperazine and Morpholine in Medicinal Chemistry
Mohammed et al. (2015) summarize the pharmaceutical applications of piperazine and morpholine analogs, focusing on their broad spectrum of action and recent synthetic methodologies. This review highlights the importance of these compounds in developing new drugs with potent pharmacological activities (Mohammed et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,5-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h6-7,9,12,15H,3-5,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLRUKKUYHCPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



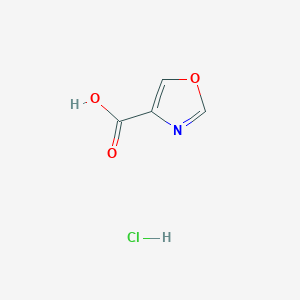

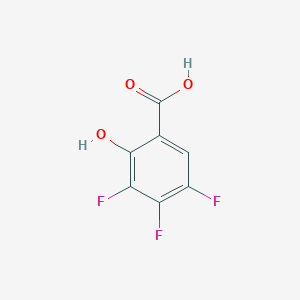
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)
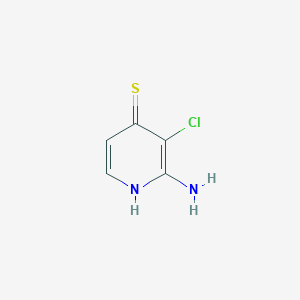
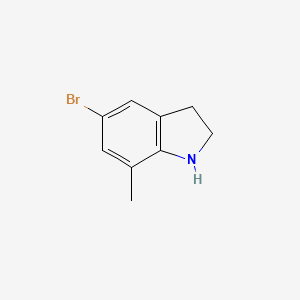
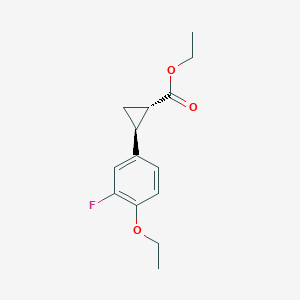
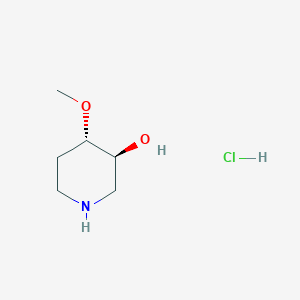
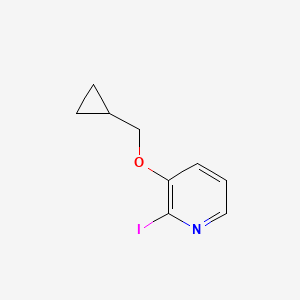

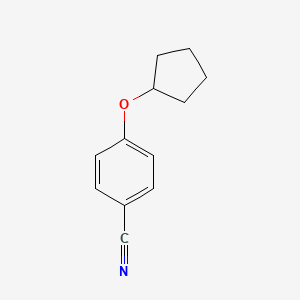
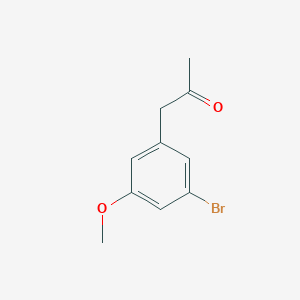
![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)
